molecular formula C11H15NO2 B12623175 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine CAS No. 907973-37-9

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12623175
CAS No.: 907973-37-9
M. Wt: 193.24 g/mol
InChI Key: BMMIJBKOOXDOQU-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an amine group at position 1 on the indane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the Michael addition reaction. This reaction is performed on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, which serves as the starting material. Various nucleophiles, such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, are used under Michael addition reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and specific reaction conditions to ensure the stability and purity of the final product. The reaction progress and stability of the synthesized derivatives are monitored using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like piperidine and imidazole. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Michael addition reaction with piperidine results in the formation of a stable compound that can be purified through column chromatography .

Comparison with Similar Compounds

Properties

CAS No.

907973-37-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3

InChI Key

BMMIJBKOOXDOQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2N)C(=C1)OC

Origin of Product

United States

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